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Brevinin-2-RA13 peptide precursor

Cat. No.: B1577731
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-2-RA13 peptide precursor is a synthetic compound provided for scientific investigation into the Brevinin-2 family of antimicrobial peptides (AMPs). Brevinin-2 peptides are cationic, amphipathic peptides primarily isolated from the skin secretions of Ranidae frogs, where they function as a critical first-line defense against microorganisms . These peptides are of significant interest in biomedical research due to their broad-spectrum activity against bacteria, including drug-resistant strains, and their potential anti-cancer properties . As a precursor, this product is essential for studies aiming to understand the biosynthesis and post-translational modifications of these potent peptides. The typical Brevinin-2 peptide structure often features a linear N-terminal domain that can form an alpha-helical structure in membrane-mimetic environments, and a characteristic C-terminal cyclic heptapeptide motif, known as the "Rana box" (Cys-(Xaa)4-Lys-Cys) . This Rana box, formed by an intra-disulfide bridge, was historically thought to be crucial for activity, but recent research indicates it may be a primary determinant of hemolytic toxicity rather than antimicrobial efficacy . Engineered analogues with truncated C-termini have demonstrated a remarkable decoupling of potency from toxicity, resulting in a greatly improved therapeutic index . The primary mechanism of action for Brevinin-2 peptides is believed to involve interaction with biological membranes. Their cationic nature facilitates initial attachment to the negatively charged surfaces of bacterial and cancer cell membranes . Subsequently, their amphipathic alpha-helical structure inserts into the lipid bilayer, leading to membrane disruption through "carpet-like" or pore-forming ("barrel-stave") models, ultimately causing cell death . This membrane-permeabilizing activity makes it difficult for pathogens to develop resistance, highlighting their potential as novel anti-infective agents . Researchers are actively exploring the application of Brevinin-2 peptides and their engineered analogs in combating multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) , and as selective anti-cancer therapeutics that can trigger lysosomal-mitochondrial death pathways in malignant cells . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

ILDCFKNMALNAAKSAGVSVLNALSCKLSKTC

Origin of Product

United States

Genomic and Molecular Architecture of Brevinin 2 Ra13 Peptide Precursor

Gene Structure and Organization

The gene encoding the Brevinin-2-RA13 peptide precursor is structured with distinct regions that correspond to the different functional domains of the resulting protein. This organization is a common feature among amphibian antimicrobial peptides and is crucial for the post-translational modifications necessary to yield the final active molecule.

Exon-Intron Boundaries and Transcriptional Units

The genes encoding amphibian antimicrobial peptides, including those of the brevinin family, are typically organized into exons and introns. The exons contain the protein-coding sequences, while the introns are non-coding regions that are spliced out during mRNA processing. This structure allows for the possibility of alternative splicing, which can generate multiple protein isoforms from a single gene, although this is not a widely documented feature for brevinins. The transcriptional unit encompasses the entire sequence of DNA that is transcribed into a single RNA molecule, including exons, introns, and regulatory regions.

Signal Peptide Encoding Regions and Their Conservation

The precursor protein of Brevinin-2-RA13, like other secreted peptides, contains a signal peptide at its N-terminus. openbiotechnologyjournal.com This short sequence of amino acids directs the nascent polypeptide chain to the endoplasmic reticulum for entry into the secretory pathway. The gene region encoding this signal peptide is highly conserved among different brevinin family members and even across different families of amphibian antimicrobial peptides. nih.govnih.govnih.govmdpi.comnih.govmdpi.commdpi.combiorxiv.org This conservation underscores the fundamental importance of the secretory pathway for the function of these defense molecules.

FeatureDescription
Function Directs the precursor protein to the secretory pathway.
Location N-terminus of the precursor protein.
Conservation Highly conserved across amphibian antimicrobial peptide families.

Pro-Region Domain Characteristics and Encoding Sequences

Following the signal peptide, the precursor protein contains a pro-region domain. This acidic region is thought to play several roles, including ensuring the inactivity of the peptide until it is secreted, assisting in the correct folding of the mature peptide, and protecting the host organism from the peptide's cytotoxic effects. The gene sequence encoding this pro-region is less conserved than the signal peptide region, allowing for greater diversity in the regulation and processing of different brevinin peptides. nih.govnih.govnih.govmdpi.comnih.govmdpi.commdpi.combiorxiv.orgnih.gov

Mature Peptide Encoding Region and its Structural Features

The C-terminal region of the precursor encodes the mature Brevinin-2-RA13 peptide. This is the biologically active portion of the molecule. A key structural feature of many brevinin-2 (B1175259) peptides is the "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus. nih.govmdpi.com This feature is encoded by a specific sequence of nucleotides in the gene. The mature peptide region of brevinin genes shows significant sequence hyper-variability, which contributes to the broad spectrum of antimicrobial activity observed in these peptides. nih.gov Brevinin-2 peptides are generally characterized by a length of approximately 33-34 amino acid residues and adopt an amphipathic α-helical conformation in membrane-like environments, a feature critical for their antimicrobial action. mdpi.commdpi.com

Structural FeatureDescriptionEncoded by
Mature Peptide Biologically active portion of the precursor.C-terminal region of the gene.
"Rana Box" C-terminal disulfide-bridged cyclic heptapeptide.Specific nucleotide sequence within the mature peptide encoding region.
Secondary Structure Amphipathic α-helix in membrane environments. mdpi.comAmino acid sequence of the mature peptide.

Transcriptional Regulation Mechanisms

The expression of the Brevinin-2-RA13 gene is a tightly controlled process, ensuring that the peptide is produced when and where it is needed, primarily in the granular glands of the frog's skin. This regulation occurs at the transcriptional level, involving the interaction of various proteins with specific DNA sequences.

Promoter and Enhancer Element Identification

The transcription of the Brevinin-2-RA13 gene is initiated by the binding of RNA polymerase to a promoter region located upstream of the coding sequence. This region contains specific DNA sequences, known as promoter and enhancer elements, that are recognized by transcription factors. While specific promoter and enhancer elements for Brevinin-2-RA13 have not been extensively characterized in the provided search results, the regulation of gene expression in related systems involves the interplay of multiple regulatory elements. biorxiv.orgnih.govnih.gov Enhancers can be located far from the gene they regulate and can either increase or, in some cases, suppress the rate of transcription. nih.gov The identification of these elements is crucial for understanding the tissue-specific and inducible expression of brevinin genes.

Identification of Regulatory Transcription Factors

The expression of antimicrobial peptide genes is a tightly regulated process, often induced in response to infection or injury. While specific transcription factors for the Brevinin-2-RA13 gene have not been extensively documented, the regulatory mechanisms for other inducible AMPs in vertebrates provide a well-established model. The induction of β-defensins, a family of mammalian AMPs, is known to be regulated at the level of transcription by factors such as Nuclear Factor-κB (NF-κB) and Nuclear Factor for Interleukin-6 (NF-IL-6). nih.gov

The promoter regions of these AMP genes, such as the one for tracheal antimicrobial peptide (TAP), contain consensus binding sites for these transcription factors. nih.gov The presence of bacterial products, notably lipopolysaccharide (LPS), triggers a signaling cascade that leads to the activation of NF-κB, which then binds to the gene's promoter and initiates transcription. nih.gov NF-IL-6 binding activity, in contrast, may be constitutively present in certain epithelial cells. nih.gov Given the evolutionary conservation of innate immunity pathways, it is highly probable that similar transcription factors, including NF-κB-like and NF-IL-6-like proteins, are involved in regulating the expression of the Brevinin-2-RA13 gene in response to pathogenic stimuli. nih.gov

Environmental and Physiological Modulators of Gene Expression

The expression of the gene encoding the this compound is influenced by both external environmental signals and internal physiological states.

Environmental Modulators: The primary environmental modulator for the expression of AMPs is the presence of microorganisms. Exposure to bacteria or their structural components, such as lipopolysaccharide (LPS), acts as a potent stimulus for the upregulation of AMP gene transcription in various species. nih.gov This response is a cornerstone of the innate immune system, providing a rapid first line of defense against potential pathogens. In the context of Brevinin-2-RA13, contact with environmental microbes would likely serve as the key trigger for increased gene expression and subsequent peptide synthesis in the frog's skin.

Physiological Modulators: Gene expression is also governed by the organism's developmental and physiological condition. Studies on the frog Rana ornativentris have shown that the expression of AMP genes, including a preprobrevinin-2, is correlated with metamorphosis. nih.gov This indicates that the expression of brevinin genes is subject to differential regulation during various life stages, highlighting a layer of developmental control. nih.gov This physiological regulation ensures that the peptides are produced when they are most needed, such as during vulnerable transitional periods in the frog's life cycle.

Post-Transcriptional Gene Regulation

Following transcription, the expression of the Brevinin-2-RA13 gene is further controlled at the post-transcriptional level. This layer of regulation allows for rapid and fine-tuned adjustments to the amount of peptide produced, ensuring an effective but controlled immune response. nih.govnih.gov

Key mechanisms include the regulation of mRNA stability and the influence of non-coding RNAs (ncRNAs). nih.govnih.gov In Drosophila, the mRNAs of certain AMPs, like Cecropin A1, contain AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). nih.gov These AREs act as binding sites for regulatory proteins, such as TIS11, which can accelerate the removal of the mRNA's poly(A) tail (deadenylation) and promote its subsequent decay. nih.gov This mechanism results in a transient expression profile, allowing the immune response to be swiftly shut down once an infection is cleared. It is plausible that brevinin mRNAs are subject to similar ARE-mediated decay processes to control the duration of the peptide production.

Furthermore, regulatory ncRNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are known to play crucial roles in modulating gene expression during stress responses. nih.govnih.gov MiRNAs can bind to complementary sequences on target mRNAs, leading to their degradation or the inhibition of translation. mdpi.com The expression of these ncRNAs can be activated by stress elicitors, adding another layer of complexity to the gene regulatory network. nih.gov While the specific ncRNAs that target the Brevinin-2-RA13 mRNA have yet to be identified, this mechanism represents a significant potential pathway for its post-transcriptional control.

Biosynthesis and Post Translational Processing of Brevinin 2 Ra13 Peptide Precursor

Precursor Architecture and Domain Functionality

The biosynthetic precursor of Brevinin-2-RA13, like those of many other amphibian antimicrobial peptides, possesses a distinct three-domain structure. This architecture includes an N-terminal signal peptide, a central acidic pro-region, and the C-terminal mature peptide sequence. nih.govnih.gov Each of these domains plays a specific and crucial role in the biosynthesis and processing of the final active peptide.

Role of the Signal Peptide in Translocation

The N-terminal signal peptide is a highly conserved sequence that directs the newly synthesized precursor protein to the endoplasmic reticulum (ER) for secretion. nih.gov This initial step is essential for the peptide to enter the secretory pathway, where it will undergo further processing and eventually be stored in granular glands in the frog's skin. The signal peptide is typically cleaved off during or immediately after translocation into the ER.

Functional Significance of the Acidic Pro-Region (Spacer Peptide)

Following the signal peptide is an acidic pro-region, or spacer peptide, which is rich in acidic amino acid residues like aspartic and glutamic acid. nih.gov This region is believed to serve several important functions. It is thought to neutralize the cationic charge of the mature peptide, preventing it from damaging the host's own cells during its synthesis and transport. Additionally, the acidic pro-region may play a role in guiding the correct folding of the precursor and protecting the mature peptide from premature degradation by proteases. mdpi.com While the signal peptide is highly conserved across different amphibian antimicrobial peptide families, the acidic pro-region shows considerable variation. nih.gov

Proteolytic Maturation Pathways

The transformation of the inactive precursor into the active Brevinin-2-RA13 peptide is accomplished through a series of precise proteolytic cleavage events. These cleavages are carried out by specific enzymes that recognize and cut at defined sites within the precursor protein.

Identification and Characterization of Processing Enzymes (e.g., Prohormone Convertases)

The primary enzymes responsible for the cleavage of amphibian antimicrobial peptide precursors are prohormone convertases (PCs), a family of serine proteases. nih.gov These enzymes are also involved in the processing of many other peptide hormones and neuropeptides in vertebrates. In amphibians, PCs are located within the granules of the skin glands where they encounter the peptide precursors. While specific studies on Brevinin-2-RA13 are limited, research on other amphibian peptides suggests that enzymes like PC1 and PC2 are key players in this process. nih.gov Other peptidases may also be involved in the final trimming and activation of the secreted peptides. mdpi.com

Specific Cleavage Sites and Their Recognition Motifs

Prohormone convertases recognize and cleave at specific amino acid sequences within the precursor protein. These cleavage sites typically consist of pairs of basic amino acid residues, such as lysine-arginine (-KR-). nih.gov The Brevinin-2-RA13 precursor contains such a dibasic cleavage site immediately preceding the N-terminus of the mature peptide sequence. This allows for the precise excision of the mature peptide from the precursor.

Other Post-Translational Modifications

In addition to proteolytic cleavage, the mature Brevinin-2-RA13 peptide undergoes further modifications that are critical for its structure and biological activity. These post-translational modifications (PTMs) are common among amphibian antimicrobial peptides. mdpi.com

One of the most significant PTMs is C-terminal amidation . This process involves the conversion of the C-terminal glycine (B1666218) residue into an amide group. nih.gov This amidation is crucial for the antimicrobial activity of many amphibian peptides as it increases the net positive charge and can help stabilize the peptide's secondary structure, such as an α-helix. nih.govbiorxiv.orgbas.bg

Another key modification is the formation of an intramolecular disulfide bond . Brevinin peptides are characterized by a "Rana box" motif at their C-terminus, which is a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govnih.govnih.gov In Brevinin-2PN, a related peptide, this forms a cyclic heptapeptide (B1575542) domain with the sequence Cys-Lys-Xaa4-Cys. nih.gov This disulfide bond is essential for maintaining the three-dimensional structure of the peptide, which in turn is critical for its biological function and stability. nih.govspringernature.commonash.edu

Table 1: Key Domains of the Brevinin-2-RA13 Precursor

Domain Primary Function Key Characteristics
Signal Peptide Directs the precursor to the secretory pathway. Highly conserved N-terminal sequence.
Acidic Pro-Region Neutralizes the mature peptide's charge; aids in folding. Rich in aspartic and glutamic acid residues.
Mature Peptide The final, biologically active antimicrobial peptide. Cationic, contains the "Rana box" motif.

Table 2: Post-Translational Modifications of Brevinin-2 (B1175259) Peptides

Modification Description Functional Significance
Proteolytic Cleavage Excision of the mature peptide from the precursor by prohormone convertases. Activation of the peptide.
C-terminal Amidation Conversion of the C-terminal glycine to an amide group. Enhances antimicrobial activity and structural stability.
Disulfide Bond Formation Creation of a cyclic "Rana box" domain via a Cys-Cys bond. Stabilizes the peptide's conformation, crucial for activity.

Chemical Compounds Mentioned:

Aspartic acid

Brevinin-2-RA13

Cysteine

Glutamic acid

Glycine

Lysine (B10760008)

Arginine

Cellular Localization of Biosynthesis and Secretion Pathways

The biosynthesis and secretion of antimicrobial peptides like the Brevinin-2-RA13 precursor are compartmentalized within specialized structures in the frog's skin, ensuring that the potent peptides are safely stored and released only when needed.

The primary site of synthesis for amphibian antimicrobial peptides is the granular glands , which are located in the dermal layer of the skin. frontiersin.orgnih.govlongdom.org These glands are a key component of the frog's defense system, producing a diverse array of bioactive molecules. frontiersin.orgnih.gov

The process begins with the transcription of the gene encoding the Brevinin-2-RA13 precursor in the nucleus of the glandular epithelial cells. The resulting messenger RNA (mRNA) is then translated on ribosomes, which, due to the presence of a signal peptide on the nascent prepropeptide, are directed to the endoplasmic reticulum (ER) . biorxiv.org The signal peptide facilitates the translocation of the prepropeptide into the lumen of the ER, a critical step for all secreted proteins. researchgate.net

Within the ER and subsequently the Golgi apparatus , the Brevinin-2-RA13 precursor undergoes folding and initial post-translational modifications. These organelles provide the necessary environment and enzymatic machinery for proper protein conformation and processing. researchgate.net The precursor peptide is then packaged into secretory granules within the granular glands. nih.govkoreascience.kr These granules serve as storage reservoirs, sequestering the peptides in an inactive or pre-active state, thus preventing self-toxicity to the frog's own cells. longdom.org

The granular glands themselves are often described as syncytial, meaning they are composed of a mass of cytoplasm containing numerous nuclei. researchgate.net They are enveloped by myoepithelial cells, which are specialized contractile cells. frontiersin.orgnih.gov

Secretion of the stored peptides onto the skin surface is a regulated process. It can occur at a low, constitutive level to maintain a baseline level of protection. frontiersin.orgnih.gov However, in response to external stimuli such as stress, physical injury, or the presence of pathogens, a large-scale, inducible secretion event is triggered. frontiersin.orgnih.govbiorxiv.org This is achieved through the contraction of the myoepithelial cells surrounding the granular glands, which forcefully expels the contents of the secretory granules onto the skin's surface. frontiersin.orgnih.govlongdom.org This rapid release of a high concentration of antimicrobial peptides provides a potent first line of defense against invading microorganisms. nih.gov

Structural Elucidation and Conformational Dynamics of Brevinin 2 Ra13 Peptide Precursor and Its Derivatives

Advanced Spectroscopic and Structural Biology Approaches

A variety of sophisticated techniques are utilized to elucidate the structural features of Brevinin-2 (B1175259) peptides and their analogues. These methods provide insights from the secondary structure in solution to the detailed three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structures of peptides in solution, mimicking a more biologically relevant environment than a crystalline state. researchgate.net For Brevinin-2 related peptides, NMR studies have been instrumental in understanding their active conformations. For instance, the solution structure of Brevinin-2-related peptide (BR-II) was investigated in the presence of membrane-mimetic micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC). nih.gov These studies revealed significant conformational changes in the peptide upon interaction with different micellar environments, particularly in the residues connecting the N-terminal and C-terminal helices. nih.gov

Similarly, the three-dimensional structure of Brevinin 1E in a 60% TFE/water solution was determined using homonuclear NMR spectroscopy, revealing a predominantly α-helical structure with amphipathic properties. researchgate.net Such NMR-based structural information is crucial for understanding how these peptides interact with and disrupt microbial membranes. nih.gov

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides and observe their conformational transitions in different environments. nih.govresearchgate.net For the Brevinin family, CD studies have consistently shown that these peptides are largely unstructured or in a random coil conformation in aqueous solutions but adopt a more ordered α-helical structure in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. researchgate.netnih.govresearchgate.nettums.ac.ir

For example, CD analysis of Brevinin-2R and its analogues revealed that the amphipathic α-helical conformation is directly involved in their antimicrobial effects. tums.ac.ir Studies on Brevinin-2GUb and its derivatives showed that in an aqueous environment, most of the analogues form an α-helical conformation, which becomes more pronounced in a membrane-mimicking environment (50% TFE). nih.govresearchgate.net The propensity for helix formation has been shown to correlate with the peptide's biological activity. tums.ac.irresearchgate.net Specifically, an increase in the α-helical content is often associated with enhanced antimicrobial potency. nih.gov

Table 1: Secondary Structure Content of Brevinin-2GUb and its Analogues Determined by CD Spectroscopy This is an interactive table. Click on the headers to sort the data.

Peptide Environment α-Helix (%) Reference
Brevinin-2GUb Aqueous High nih.govresearchgate.net
Brevinin-2GUb 50% TFE Higher nih.govresearchgate.net
tB2U-K Aqueous Low nih.govresearchgate.net
tB2U-K 50% TFE Significantly Higher nih.govresearchgate.net
7-tB2U-K Aqueous No α-Helix nih.govresearchgate.net
14-tB2U-K Aqueous No α-Helix nih.govresearchgate.net

While NMR and CD spectroscopy provide valuable information about peptide structure in solution, X-ray crystallography offers a high-resolution snapshot of the peptide's three-dimensional structure in a crystalline state. However, obtaining high-quality crystals of antimicrobial peptides can be challenging due to their flexibility and amphipathic nature. To date, there is limited specific X-ray crystallography data available in the public domain for the Brevinin-2-RA13 peptide precursor itself. However, crystallographic studies of other antimicrobial peptides and related protein-ligand complexes provide a framework for understanding the potential solid-state conformations and interactions of Brevinin-2 peptides. nih.gov

Conformational Changes in Different Environments (e.g., Membrane-Mimetic Systems)

The biological activity of Brevinin-2 peptides is intrinsically linked to their ability to undergo conformational changes upon interacting with different environments, particularly the transition from an aqueous milieu to a lipid membrane interface. researchgate.nettums.ac.irmdpi.com In aqueous solution, these peptides generally exist in a disordered, random coil state. researchgate.net However, in the presence of membrane-mimetic systems, such as detergents (e.g., SDS), organic solvents (e.g., TFE), or phospholipid vesicles, they fold into a well-defined α-helical structure. researchgate.netnih.govtums.ac.irnih.gov

This induced helicity is a hallmark of many amphipathic α-helical antimicrobial peptides. mdpi.com The hydrophobic residues of the helix partition into the nonpolar core of the membrane, while the hydrophilic, cationic residues remain exposed to the aqueous environment or interact with the negatively charged lipid headgroups. researchgate.netnih.gov This amphipathic conformation is crucial for the subsequent steps of membrane disruption.

Studies on Brevinin-2-related peptide (BR-II) using fluorescence and CD spectroscopy have shown that the N-terminus of the peptide interacts with the hydrophobic core of membrane-mimicking micelles, and this interaction induces an α-helical conformation. nih.gov The structural differences observed for BR-II in zwitterionic (DPC) versus anionic (SDS) micelles highlight the peptide's ability to adapt its conformation to different membrane compositions, which may contribute to its selectivity for prokaryotic over eukaryotic membranes. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the conformational dynamics and interaction mechanisms of antimicrobial peptides at an atomic level. nih.govscielo.org.za These methods complement experimental techniques by providing insights into transient states and energetic landscapes that are often difficult to capture experimentally.

MD simulations of Brevinin-1 peptides, close relatives of the Brevinin-2 family, have been used to explore their conformational preferences. scielo.org.za These simulations indicated a strong tendency for the peptides to adopt an α-helical character, particularly in their central and C-terminal regions. scielo.org.za Such computational approaches can also be used to predict the secondary structures of novel peptide analogues and to understand how specific amino acid substitutions affect their conformation and, consequently, their biological activity. nih.gov

For instance, the secondary structures of Brevinin-2GUb and its derivatives were initially predicted using the Pep-fold3 server, and these predictions were then validated and refined using experimental CD data. nih.gov Furthermore, computational models can be developed to establish a quantitative structure-activity relationship (QSAR), linking the physicochemical properties of the peptides to their antimicrobial efficacy. nih.gov

Structure-Activity Relationship (SAR) Studies Focusing on Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the primary sequence and structural features of Brevinin-2 peptides dictate their biological function. researchgate.nettums.ac.ir These studies typically involve the design and synthesis of peptide analogues with systematic modifications to parameters such as net charge, hydrophobicity, amphipathicity, and helicity. researchgate.netnih.gov

Key findings from SAR studies on Brevinin-2 and related peptides include:

Net Charge: Increasing the net positive charge, often by substituting neutral or acidic residues with basic amino acids like lysine (B10760008), generally enhances antimicrobial activity. researchgate.netnih.gov This is attributed to the improved electrostatic attraction between the cationic peptide and the anionic bacterial membrane. nih.gov However, an excessive increase in charge can sometimes lead to increased hemolytic activity. researchgate.net

Hydrophobicity and Amphipathicity: A well-balanced hydrophobicity is crucial for membrane interaction and disruption. researchgate.net The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, is a key determinant of activity. nih.gov Modifications that enhance the hydrophobic moment, a measure of amphipathicity, can lead to increased potency.

Helicity: The degree of α-helicity in a membrane-like environment is often correlated with antimicrobial efficacy. researchgate.netnih.gov Analogues with a higher propensity to form a stable α-helix tend to be more active.

The 'Rana Box' Motif: The C-terminal "Rana box," a disulfide-bridged loop, is a conserved feature in many Brevinin peptides. nih.govmdpi.com However, SAR studies have shown that this motif is not always essential for antimicrobial activity. In some cases, removal of the Rana box can even enhance the peptide's potency. nih.govnih.gov

Peptide Length: Truncation studies have helped to identify the minimal active fragment of Brevinin-2 peptides. For Brevinin-2GUb, the N-terminal 19 residues were found to be the active core, suggesting that shorter, more cost-effective analogues can be developed. nih.govnih.gov

Table 2: Summary of Key Parameters from SAR Studies of Brevinin Peptides This is an interactive table. Click on the headers to sort the data.

Parameter Modified General Effect on Antimicrobial Activity Example Peptide/Study Reference
Increased Net Charge Enhanced activity t-Brevinin-2GUb-6K nih.govnih.gov
Increased Hydrophobicity Can increase activity, but also hemolysis Brevinin-2 related peptide analogues nih.gov
Increased Helicity Enhanced activity Brevinin-2R analogues tums.ac.ir
Removal of 'Rana Box' Can enhance activity Brevinin-2GUb analogues nih.govnih.gov
Peptide Truncation Can maintain or enhance activity 19-residue fragment of Brevinin-2GUb nih.govnih.gov

Mechanistic Investigations of Biological Roles of Brevinin 2 Ra13 Derived Peptides

Mechanisms of Antimicrobial Action at the Molecular and Cellular Level

The antimicrobial efficacy of Brevinin-2 (B1175259) related peptides stems from their ability to interact with and disrupt microbial cell membranes, as well as modulate intracellular processes. This dual-pronged attack contributes to their broad-spectrum activity against a variety of pathogens.

Membrane Interaction and Permeabilization Mechanisms

The primary mode of antimicrobial action for Brevinin-2 peptides involves direct interaction with the microbial cell membrane, leading to its permeabilization and subsequent cell death. nih.govfrontiersin.org This process is driven by the peptide's physicochemical properties, including its cationic nature and amphipathic structure. nih.gov In an aqueous environment, these peptides typically exist in a random coil conformation, but upon encountering a membrane-mimetic environment, they adopt an amphipathic α-helical structure. nih.gov This structural transition is crucial for their ability to perturb the phospholipid bilayer of target membranes. nih.gov

The initial interaction is largely electrostatic, with the positively charged residues of the peptide binding to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine. nih.govmdpi.com This binding is followed by the insertion of the peptide into the membrane, leading to its disruption. The exact mechanism of disruption can vary and may involve the formation of pores, a process often described by models such as the "barrel-stave" or "toroidal pore" model, or a more generalized membrane destabilization known as the "carpet" mechanism. nih.gov Evidence from studies on various Brevinin peptides suggests that they can cause membrane permeability, leading to the leakage of intracellular contents and ultimately cell death. nih.govmdpi.com For instance, studies on Brevinin-2GUb and its analogs have shown that they can induce membrane permeabilization at concentrations corresponding to their minimum inhibitory concentration (MIC). nih.gov Furthermore, transmission electron microscopy has confirmed that some Brevinin peptides can cause severe membrane disruption in bacteria. mit.edu

Intracellular Target Modulation

While membrane disruption is a primary mechanism, some antimicrobial peptides, including members of the Brevinin family, can also translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. mdpi.commdpi.com This intracellular activity adds another layer to their antimicrobial efficacy.

Specificity Towards Microbial Membranes

A key feature of many antimicrobial peptides, including those of the Brevinin-2 family, is their selective toxicity towards microbial cells over host cells. nih.govnih.gov This specificity is largely attributed to the differences in membrane composition between prokaryotic and eukaryotic cells.

Microbial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral charge. nih.gov The cationic nature of Brevinin-2 peptides facilitates their preferential electrostatic interaction with the negatively charged microbial membranes. nih.gov

Furthermore, the presence of cholesterol in mammalian cell membranes is thought to stabilize the lipid bilayer, making it more resistant to disruption by antimicrobial peptides. nih.gov The absence of cholesterol in bacterial membranes renders them more susceptible to the membrane-permeabilizing actions of these peptides. The number and distribution of positive charges on the peptide are critical determinants of this selectivity. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond their direct antimicrobial activities, peptides derived from the Brevinin-2-RA13 precursor exhibit significant immunomodulatory and anti-inflammatory properties. nih.govfrontiersin.org These functions are crucial for orchestrating the host's immune response to infection and inflammation.

Modulation of Cytokine and Chemokine Production

Brevinin-2 derived peptides can influence the production of cytokines and chemokines, which are key signaling molecules that regulate immune cell trafficking and function. nih.govfrontiersin.org Activation of the innate immune system often leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). frontiersin.orgmdpi.com

Studies have shown that certain Brevinin-2 peptides can modulate the release of these inflammatory mediators. For example, a novel peptide named brevinin-2MP was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory molecules like nitric oxide (NO), MCP-1, IL-6, and TNF-α in macrophage-like cells. frontiersin.org This modulation of cytokine production can help to dampen an excessive inflammatory response, which can be detrimental to the host. The ability of these peptides to interact with immune cells and alter their cytokine secretion profiles highlights their role in fine-tuning the inflammatory milieu.

Interaction with Immune Cell Signaling Pathways

The immunomodulatory effects of Brevinin-2 peptides are mediated through their interaction with key intracellular signaling pathways in immune cells, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. frontiersin.org These pathways are central to the regulation of inflammatory gene expression.

Upon stimulation by inflammatory signals like LPS, these signaling cascades are activated, leading to the production of pro-inflammatory cytokines and other mediators. frontiersin.orgnih.govnih.gov Research has demonstrated that peptides like brevinin-2MP can suppress the activation of the MAPK/NF-κB signaling cascades. frontiersin.org Specifically, treatment with brevinin-2MP has been shown to reduce the phosphorylation of key components of these pathways, including JNK, ERK, p38 (MAPKs), and the p65 subunit of NF-κB. frontiersin.org By inhibiting these signaling pathways, Brevinin-2 derived peptides can effectively block the downstream production of inflammatory molecules, thereby exerting their anti-inflammatory effects. frontiersin.org

Other Documented Biological Activities and Their Molecular Mechanisms

Beyond their primary antimicrobial functions, peptides derived from Brevinin-2 precursors exhibit a range of other significant biological activities, including the modulation of cell proliferation and the neutralization of bacterial endotoxins like lipopolysaccharide (LPS). These activities underscore their potential as templates for novel therapeutic agents.

Cell Proliferation Modulation

Peptides belonging to the Brevinin-2 family have demonstrated the ability to modulate the proliferation of various cell types, with a notable focus on cancer cells.

Research Findings on Cell Proliferation:

Brevinin-2R, a peptide with high homology to other Brevinin-2 family members, has been shown to inhibit the growth of several cancer cell lines. novoprolabs.com Studies on human liver carcinoma (HepG2) cells revealed that Brevinin-2R can reduce cell viability in a concentration-dependent manner. mdpi.com Similarly, it has demonstrated cytotoxic effects against human lung adenocarcinoma (A549) cells. nih.gov

The molecular mechanism underlying this anti-proliferative effect is believed to involve the disruption of the cell membrane's integrity. nih.govnih.gov Brevinins are cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine. nih.gov This interaction can lead to membrane permeabilization and the formation of pores, ultimately causing cell death. nih.govnih.gov

Furthermore, research suggests that Brevinin-2R can induce cell death through the lysosomal-mitochondrial death pathway. novoprolabs.comnih.gov This involves the peptide interacting with the lysosomal compartment, leading to lysosomal damage and the release of cathepsins into the cytosol. This cascade of events contributes to mitochondrial dysfunction and triggers apoptosis, or programmed cell death, in a caspase-independent manner. novoprolabs.comnih.gov

In addition to direct cytotoxicity, some Brevinin-2 peptides can modulate cell proliferation through immunomodulatory effects. For instance, Brevinin-2R has been observed to induce the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in HepG2 cells. mdpi.com This suggests that these peptides can influence the tumor microenvironment and potentially stimulate an anti-tumor immune response.

Cell LinePeptideObserved Effect on ProliferationMolecular Mechanism
HepG2 (Human Liver Carcinoma) Brevinin-2RInhibition of cell growthInduction of IL-1β and IL-6 expression mdpi.com
A549 (Human Lung Adenocarcinoma) Brevinin-2RModerate cytotoxicity, suppression of cell growthUpregulation of IL-1β and IL-8 expression nih.gov
Various Cancer Cells (Jurkat, BJAB, MCF-7, L929) Brevinin-2RCytotoxicityMembrane permeabilization, lysosomal-mitochondrial death pathway novoprolabs.comnih.gov

Lipopolysaccharide (LPS) Neutralization

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory response. Excessive inflammation induced by LPS can lead to life-threatening conditions like sepsis. Several antimicrobial peptides, including members of the Brevinin family, have been shown to neutralize LPS, thereby mitigating its pro-inflammatory effects.

Research Findings on LPS Neutralization:

While direct studies on Brevinin-2-RA13 are limited, research on other Brevinin peptides provides a framework for understanding their LPS-neutralizing capabilities. For example, Brevinin-2GHk has been shown to bind to LPS. nih.gov Another peptide from a related family, Brevinin-1GHd, has demonstrated significant LPS-neutralizing and anti-inflammatory activities. frontiersin.org

The primary mechanism of LPS neutralization by these cationic peptides involves direct binding to the negatively charged lipid A portion of the LPS molecule. taylorfrancis.com This electrostatic interaction is a critical first step. It is followed by hydrophobic interactions that further stabilize the peptide-LPS complex. This binding can prevent LPS from interacting with its receptors on immune cells, such as Toll-like receptor 4 (TLR4), thereby blocking the initiation of the downstream inflammatory signaling cascade. frontiersin.org

Studies on Brevinin-1GHd have shown that its binding to LPS can suppress the release of pro-inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), nitric oxide (NO), IL-6, and IL-1β from LPS-stimulated macrophages. frontiersin.org The molecular mechanism for this suppression involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.org The MAPK pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including inflammation. By inhibiting this pathway, these peptides can effectively dampen the inflammatory response triggered by LPS.

PeptideLPS Binding Affinity (KD)Molecular Mechanism of Anti-inflammatory Action
Brevinin-2GHk 18.2 ± 0.8 µmol/L nih.govDirect binding to LPS nih.gov
Brevinin-1GHd Not explicitly stated, but direct binding confirmed frontiersin.orgInactivation of MAPK signaling pathway, suppression of pro-inflammatory cytokine release frontiersin.org

Bioinformatics and Computational Strategies in Brevinin 2 Ra13 Research

Sequence Analysis and Peptide Prediction Tools

The initial step in the computational analysis of the Brevinin-2-RA13 precursor is a thorough sequence analysis. The full precursor protein contains three distinct regions: a signal peptide, an acidic propeptide, and the C-terminal mature active peptide. nih.gov Specialized bioinformatics tools are used to delineate these regions and predict the physicochemical properties of the mature peptide, which determine its biological activity.

Signal Peptide and Cleavage Site Prediction : The precursor sequence is first analyzed to identify the N-terminal signal peptide, which directs the nascent protein for secretion. Tools like SignalP are widely used to predict the presence and location of signal peptide cleavage sites. mdpi.com Following the signal peptide, an acidic propeptide region is typical, which is terminated by a classic protease cleavage site (often Lys-Arg, 'KR'), releasing the mature peptide. nih.gov

Homology Searching : The Basic Local Alignment Search Tool (BLAST) is employed to search protein databases like UniProt and GenBank for homologous sequences. nih.gov This helps to place Brevinin-2-RA13 within the broader Brevinin-2 (B1175259) family, identify conserved residues, and find suitable templates for structural modeling.

Physicochemical Property Prediction : Various web servers and tools are used to calculate the fundamental properties of the putative mature peptide. These parameters are critical initial indicators of its potential as an antimicrobial agent. Key properties include molecular weight, theoretical isoelectric point (pI), net charge at neutral pH, hydrophobicity, and the aliphatic index. Such parameters can be computed using tools like the ExPASy ProtParam server or integrated platforms available at antimicrobial peptide databases. nih.govmdpi.com

Table 1: Predicted Physicochemical Properties of a Representative Brevinin-2 Peptide (Note: As the exact sequence for Brevinin-2-RA13 is not publicly defined, this table uses data representative of a typical Brevinin-2 peptide from Odorrana andersonii for illustrative purposes.)

ParameterPredicted ValueSignificance in AMP Function
Length (aa) ~30-33 residuesInfluences structural stability and interaction with membranes.
Molecular Weight ~3100 - 3400 DaBasic property used in biochemical analysis.
Theoretical pI > 9.0High pI indicates a net positive charge at physiological pH.
Net Charge (pH 7.0) +3 to +5Cationicity is crucial for initial electrostatic attraction to negatively charged microbial membranes. nih.gov
Grand Average of Hydropathicity (GRAVY) > 0.20A positive GRAVY score indicates a generally hydrophobic character, which facilitates membrane insertion. nih.gov
Aliphatic Index > 100A high value indicates thermostability and significant volume occupied by aliphatic side chains (Ala, Val, Ile, Leu). nih.gov

Predictive Modeling of Peptide Structure and Function

Once the mature peptide sequence is identified, computational models are used to predict its secondary structure and functional attributes. For many Brevinins, biological activity is linked to their ability to form an amphipathic α-helix upon interacting with a membrane. acs.orgnewatlas.com

Secondary Structure Prediction : Servers like PEP-FOLD or I-TASSER predict the three-dimensional structure of the peptide de novo (from sequence alone). mdpi.comnih.gov These tools often predict a significant portion of the peptide to be α-helical, a common feature of Brevinin-2 peptides. newatlas.com

Amphipathicity Analysis : The amphipathic nature of the predicted helix is visualized using helical wheel projections generated by tools such as HeliQuest . nih.govnih.gov These diagrams illustrate the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This arrangement is fundamental to the peptide's ability to disrupt microbial membranes while having a lesser effect on host cells. researchgate.net

Function Prediction : Machine learning-based predictors are increasingly used to screen novel sequences for specific biological activities. researchgate.netuniprot.org Servers like AMP Scanner , ABP-Finder , and others available through the Antimicrobial Peptide Database (APD) can predict the probability that a sequence is antimicrobial. mdpi.comnih.gov Some tools can even predict the likely target spectrum (e.g., Gram-positive vs. Gram-negative bacteria). nih.gov

Homology Modeling and Comparative Structural Analysis

When experimental structures are unavailable, homology modeling provides a powerful way to generate a reliable 3D model of Brevinin-2-RA13. This method relies on the existence of an experimentally determined structure of a related peptide (a template).

The process involves:

Template Identification : A BLAST search against the Protein Data Bank (PDB) is performed to find homologous peptides with known structures. For Brevinin-2-RA13, a suitable template would be another Brevinin-2 family member that shares significant sequence identity.

Sequence Alignment : The target sequence (Brevinin-2-RA13) is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

Model Building and Refinement : Software like MODELLER or SWISS-MODEL is used to build the 3D model of the target based on the template's coordinates. The model is then subjected to energy minimization to resolve any steric clashes or unfavorable bond angles. themunicheye.com

Data Mining and Integration from Peptide Databases

Antimicrobial peptide databases are invaluable resources for contextualizing Brevinin-2-RA13 research. These repositories collect, curate, and integrate data on thousands of peptides.

Key Databases :

APD (Antimicrobial Peptide Database) : Contains detailed information on natural AMPs, including their sequence, activity, and physicochemical properties.

DRAMP (Database of Antimicrobial Peptides) : A comprehensive database that also includes information on peptide patents and clinical trials.

DBAASP (Database of Antimicrobial Activity and Structure of Peptides) : Provides extensive, curated data on peptide structures and their specific activities against various microbial strains.

By mining these databases, researchers can perform large-scale comparative analyses. For instance, all known Brevinin-2 family peptides can be extracted and aligned to identify conserved motifs, hypervariable regions, and evolutionary relationships. acs.org This data integration helps to formulate hypotheses about which residues in Brevinin-2-RA13 are most critical for its function.

Table 2: Sequence Alignment of Representative Brevinin-2 Family Peptides (Note: This table showcases the alignment of known Brevinin-2 peptides to illustrate the concept of comparative analysis.)

Peptide NameOrganismSequence
Brevinin-2MP Microhyla pulchraGVITDTLKGVAKTVAAELLRKAHCKLTNSC
Brevinin-2R Rana ridibundaKLKNFAKGVAQSLLNKASCKLSGQC
Brevinin-2-related Lithobates septentrionalisGIWDTIKSMGKVFAGKILQNL-NH₂
Brevinin-2PRa Rana piricaGIMDTLKNLAKTAGKGALQSLLNHASCKLSKQC

This alignment reveals conserved regions and variations, particularly in the N-terminal and central helical domains, which can be correlated with differences in antimicrobial potency and spectrum. nih.govnewatlas.com

In Silico Peptide Design and Optimization

A primary goal of computational analysis is to guide the rational design of novel peptides with enhanced therapeutic properties. Based on the structure-function models of Brevinin-2-RA13, researchers can perform in silico modifications to optimize its activity.

Structure-Guided Design : Insights from modeling are used to propose specific amino acid substitutions. For example, to enhance antimicrobial potency, lysine (B10760008) (K) or arginine (R) may be substituted at key positions in the hydrophilic face of the helix to increase the peptide's net positive charge, thereby strengthening its interaction with bacterial membranes. newatlas.com

Hydrophobicity Modulation : To fine-tune the balance between antimicrobial activity and toxicity (hemolysis), the hydrophobicity can be adjusted. Substituting residues on the hydrophobic face with more or less hydrophobic amino acids (e.g., replacing Alanine with Leucine) can modulate membrane insertion depth and lytic activity. newatlas.com

Machine Learning and Genetic Algorithms : Advanced computational strategies employ machine learning models and genetic algorithms to explore a vast sequence space for optimal peptides. researchgate.net These algorithms can iteratively generate and evaluate new sequences based on a set of desired parameters (e.g., high predicted antimicrobial score, low toxicity), accelerating the discovery of potent and selective drug candidates.

Through these iterative cycles of prediction, modeling, and in silico design, computational bioinformatics provides a robust framework for unlocking the therapeutic potential of the Brevinin-2-RA13 peptide precursor and its analogs.

Advanced Research Methodologies for Brevinin 2 Ra13 Studies

Transcriptomic and Proteomic Approaches for Discovery and Characterization

The initial discovery and characterization of Brevinin-2-RA13, like many other amphibian antimicrobial peptides (AMPs), heavily rely on transcriptomic and proteomic techniques. These methods allow researchers to explore the vast diversity of peptides present in the skin secretions of frogs, such as those from the Rana genus. nih.govmdpi.com

Transcriptomics , specifically the analysis of cDNA libraries from frog skin, has been instrumental in identifying the precursor sequences of many brevinin peptides. nih.gov By sequencing the mRNA transcripts, scientists can deduce the full amino acid sequence of the prepropeptide, which includes a signal peptide, an acidic pro-region, and the mature peptide. This approach has been successfully used to identify the precursors of various brevinin family members from different frog species. nih.gov

Proteomics , on the other hand, involves the direct analysis of the peptides present in the skin secretions. This is often achieved through a combination of techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the complex mixture of peptides in the crude secretion. nih.gov

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the precise molecular weights of the separated peptides. dtic.milnih.gov

Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the peptides and determine their amino acid sequence. researchgate.net

Together, these "shotgun" sequencing approaches provide a powerful platform for the discovery of novel AMPs and for confirming the expression of peptides predicted from transcriptomic data. For instance, a study on the skin secretions of Rana ridibunda led to the isolation and characterization of Brevinin-2R, a peptide with strong homology to other brevinins. nih.gov

Table 1: Methodologies for Discovery and Characterization

MethodologyApplication in Brevinin-2-RA13 ResearchKey Findings
Transcriptomics (cDNA library analysis)Identification of the full precursor sequence of brevinin peptides.Reveals the signal peptide, pro-region, and mature peptide sequence. nih.gov
Proteomics (HPLC, Mass Spectrometry)Direct identification and sequencing of mature peptides from skin secretions.Confirms the presence and structure of peptides like Brevinin-2R. nih.govdtic.milnih.gov

Recombinant Expression and Peptide Synthesis Strategies

Once a peptide like Brevinin-2-RA13 is identified, obtaining sufficient quantities for functional studies is the next critical step. While isolation from natural sources is possible, it is often not cost-effective or scalable. nih.gov Therefore, recombinant expression and chemical synthesis are the preferred methods.

Recombinant Expression: This approach involves cloning the gene encoding the peptide into an expression vector, which is then introduced into a host organism, typically the bacterium Escherichia coli. nih.gov To prevent the expressed AMP from killing the host cells and to protect it from proteolytic degradation, it is often produced as a fusion protein. nih.gov Common fusion partners include thioredoxin (Trx) and glutathione (B108866) S-transferase (GST). nih.gov The synthetic gene for Brevinin-2R, for example, has been cloned into the pET32a(+) vector for expression as a Trx fusion protein in E. coli. nih.gov After expression, the fusion protein is purified, and the target peptide is cleaved from the fusion partner.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. hilarispublisher.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. hilarispublisher.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used for SPPS. nih.govtums.ac.ir SPPS allows for the production of highly pure peptides and facilitates the incorporation of unnatural amino acids or modifications to enhance stability and activity. hilarispublisher.comtums.ac.ir For instance, analogues of Brevinin-2R have been synthesized with D-amino acid substitutions to increase their resistance to proteolysis. tums.ac.ir

Table 2: Peptide Production Strategies

StrategyDescriptionAdvantages
Recombinant ExpressionCloning the peptide's gene into a host organism (e.g., E. coli) for large-scale production as a fusion protein. nih.govCost-effective for large quantities. nih.gov
Solid-Phase Peptide Synthesis (SPPS)Stepwise chemical addition of amino acids to a solid resin support. hilarispublisher.comnih.govHigh purity, allows for modifications and incorporation of unnatural amino acids. hilarispublisher.comtums.ac.ir

Biophysical Techniques for Mechanistic Elucidation

Understanding how Brevinin-2-RA13 and related peptides exert their antimicrobial effects requires a detailed investigation of their interactions with model membranes and their structural properties. A variety of biophysical techniques are employed for this purpose. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide in different environments. For many brevinins, CD analysis has shown that they adopt an α-helical conformation in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, which is often crucial for their antimicrobial activity. tums.ac.irmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a peptide to a lipid membrane. This provides thermodynamic data on the binding affinity, enthalpy, and entropy of the interaction, offering insights into the driving forces of the peptide-membrane association. nih.gov

Fluorescence Quenching: This technique can be used to study the location and depth of insertion of the peptide into the lipid bilayer. By labeling the peptide with a fluorescent probe and using quenchers located at different positions within the membrane, the degree of peptide penetration can be determined.

These biophysical studies have been crucial in understanding the structure-activity relationships of brevinin peptides, demonstrating how factors like helicity, hydrophobicity, and amphipathicity contribute to their biological function. tums.ac.irnih.gov

Cell-Based Assays for Studying Molecular and Cellular Interactions

To understand the biological effects of Brevinin-2-RA13 and its analogues on living cells, a range of cell-based assays are utilized. These assays provide information on the peptide's cytotoxicity, its mechanism of cell killing, and its interactions with cellular components.

MTT Assay: This colorimetric assay is commonly used to assess cell viability and the cytotoxic effects of peptides on both cancer cell lines and normal cells. nih.govnih.gov Studies have used the MTT assay to demonstrate the semi-selective cytotoxicity of Brevinin-2R against various tumor cell lines. nih.govnih.gov

Hemolysis Assay: This assay measures the lytic activity of a peptide against red blood cells and is a crucial indicator of its potential toxicity to mammalian cells. nih.gov Brevinin-2 (B1175259) peptides generally exhibit lower hemolytic activity compared to Brevinin-1 peptides. researchgate.netmdpi.com

Cell-Penetrating Peptide (CPP) Assays: Some antimicrobial peptides, including Brevinin-2R, have been shown to possess cell-penetrating properties. nih.gov These properties are evaluated by assessing the peptide's ability to deliver cargo molecules, such as β-galactosidase or Green Fluorescent Protein (GFP), into cells. nih.govresearchgate.net The pathways of cellular entry, such as endocytosis, can also be investigated using specific inhibitors. nih.gov

Cytokine Expression Assays: Techniques like RT-PCR and Real-Time PCR can be used to measure the effect of the peptide on the expression of inflammatory cytokines, such as IL-1β and IL-8, in cell lines like A549 human lung epithelial cells. researchgate.net

Lysosomal and Mitochondrial Integrity Assays: Studies on Brevinin-2R have shown that it can interact with the lysosomal compartment and affect mitochondrial membrane potential, suggesting that its cell-killing mechanism may involve the induction of the lysosomal-mitochondrial death pathway. nih.govnih.gov

These cell-based assays are essential for characterizing the biological activity profile of Brevinin-2-RA13 and for identifying analogues with improved therapeutic potential.

Genetic Manipulation in Model Organisms for Functional Validation

To validate the function of Brevinin-2-RA13 and its related peptides in vivo and to understand their effects within a whole organism, researchers turn to model organisms. nih.gov Genetic manipulation of these organisms allows for the study of the peptide's role in processes like innate immunity.

The nematode Caenorhabditis elegans has emerged as a valuable model for studying host-pathogen interactions and the effects of antimicrobial peptides. mednexus.org C. elegans can be infected with pathogens like methicillin-resistant Staphylococcus aureus (MRSA), and the therapeutic effect of peptides like Brevinin-2ISb can be assessed by monitoring the survival rate of the infected worms. mednexus.orgmdpi.comresearchgate.net

Furthermore, genetic manipulation of C. elegans allows for the investigation of the molecular pathways involved in the peptide's action. For example, by using real-time PCR to analyze gene expression in the worms, researchers have shown that some Brevinin-2 peptides can enhance the innate immune response by activating specific signaling pathways, such as the DAF-2/DAF-16 pathway, and upregulating the expression of downstream antimicrobial genes like lys-7. mednexus.orgmdpi.comresearchgate.net

While the use of genetic manipulation in model organisms specifically for "Brevinin-2-RA13" is not extensively documented, the methodologies applied to other Brevinin-2 family members provide a clear framework for its future functional validation.

Emerging Research Avenues and Future Directions

Elucidating Novel Biological Functions and Their Mechanisms

While the primary function of brevinins is antimicrobial, research is increasingly focused on uncovering novel biological roles. Brevinin-2 (B1175259) related peptides have demonstrated activities beyond simply killing microbes, including anticancer and immunomodulatory effects.

A notable example is Brevinin-2R, a peptide with strong homology to other brevinins, which has been shown to be cytotoxic to various tumor cell lines. nih.gov Its mechanism of action appears to involve the disruption of cell membrane integrity, a common feature of many AMPs. nih.gov However, it also interacts with the lysosomal compartment, leading to lysosomal damage and the release of cathepsins into the cytosol, ultimately triggering cell death through processes that may involve autophagy. nih.gov Interestingly, this cell death is often caspase-independent, suggesting a mechanism distinct from classical apoptosis. nih.gov Furthermore, brevinins can preferentially target cancer cells due to the higher negative charge on their outer membranes. nih.gov

Beyond cancer, some brevinin peptides, such as Brevinin-2GU and B2RP-ERa, can modulate the immune system by stimulating the release of pro-inflammatory cytokines like interferon-γ (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) through the Toll-like receptor-2 (TLR-2) pathway. nih.gov Certain brevinin-2 related peptides have also been found to stimulate insulin (B600854) release and improve glucose tolerance in animal models. nih.gov

The antimicrobial mechanism itself is a subject of ongoing detailed investigation. For instance, Brevinin-2MP has been shown to bind to bacterial surfaces and disrupt the cell membrane, causing leakage of intracellular contents. frontiersin.org This membrane permeabilization and disruption is a key mechanism of its antimicrobial action. frontiersin.org

Understanding Complex Regulatory Networks of Peptide Expression

The expression of AMPs like the Brevinin-2-RA13 peptide precursor is part of a complex and tightly regulated innate immune response in amphibians. Understanding the regulatory networks that control the expression of these peptides is crucial for harnessing their full therapeutic potential.

Gene expression patterns are fundamentally regulated by the interplay between genetic factors and environmental stimuli. miami.edu In the context of AMPs, this involves intricate signaling pathways that are activated in response to infection or injury. The discovery of the full-length prepro-peptide nucleic acids for brevinins has been facilitated by techniques like 3'-RACE (Rapid Amplification of cDNA Ends), which allows for the characterization of the precursor structure and provides insights into its processing and regulation. nih.gov

Future research in this area will likely focus on identifying the specific transcription factors and signaling cascades that govern the expression of the Brevinin-2-RA13 precursor gene. Elucidating these pathways could lead to strategies for modulating the endogenous production of these peptides for therapeutic benefit. Moreover, understanding these networks is essential for designing effective strategies for the recombinant production of these peptides.

High-Throughput Screening and Omics-Based Discovery of Analogs

The discovery of new and improved antimicrobial agents is a critical area of research, driven by the rise of antibiotic-resistant bacteria. escholarship.org High-throughput screening (HTS) and "omics" technologies are powerful tools for identifying novel AMP analogs with enhanced activity and reduced toxicity.

HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activities. escholarship.orgdndi.org This approach can be applied to discover new chemical entities that are effective against multidrug-resistant pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. dndi.org For example, a whole-cell screening methodology has been successfully used to test proprietary compound collections from pharmaceutical companies, leading to the identification of new scaffolds with activity against multidrug-resistant A. baumannii. dndi.org Furthermore, innovative HTS methods are being developed to detect antimicrobial volatiles from metagenomic clone libraries, opening up new avenues for discovering novel antimicrobial compounds. mdpi.com

"Omics" approaches, such as genomics and proteomics, can be used to identify novel AMPs from natural sources and to understand their mechanisms of action. By analyzing the genomes and proteomes of amphibians, researchers can identify new members of the brevinin family and predict their properties. This information can then be used to design and synthesize novel analogs with improved therapeutic profiles.

Advanced Biotechnological Production and Engineering for Research Tools

The production of peptides for research and potential therapeutic use can be challenging. Chemical synthesis can be expensive for large quantities, and recombinant production in systems like E. coli can sometimes be difficult, especially for peptides with complex structures like disulfide bridges. nih.gov

To overcome these challenges, researchers are developing advanced biotechnological production and engineering strategies. Fusion protein systems, such as the thioredoxin (Trx) fusion system, have been successfully used to express brevinin peptides in E. coli. nih.gov For instance, the synthetic gene for Brevinin-2R has been cloned into the pET32a(+) vector to enable its expression as a Trx fusion protein, and Brevinin-2GU has been produced with a yield of over 45% of the total cell proteins using a similar system. nih.gov

Beyond production, peptide engineering is being used to create analogs with improved properties. This involves making specific amino acid substitutions to enhance antimicrobial potency, reduce hemolytic activity, or alter other biological functions. nih.gov For example, modifying the cationicity and amphipathicity of Brevinin-2 related peptides has been shown to significantly impact their antimicrobial and hemolytic activities. nih.gov These engineered peptides serve as valuable research tools for structure-activity relationship studies and as potential therapeutic leads. mdpi.com

Addressing Challenges in Peptide Conformational Studies and Dynamics

Understanding the three-dimensional structure and dynamic behavior of peptides is crucial for deciphering their mechanism of action and for rational drug design. However, studying the conformation of peptides like brevinins presents several challenges.

Brevinin peptides are known to adopt different conformations in aqueous solution versus in a membrane-mimicking environment. nih.govmdpi.com For instance, many antimicrobial peptides are unstructured in water but fold into an α-helical conformation upon interaction with a bacterial membrane. mdpi.com Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. mdpi.com

A significant challenge lies in the fact that the interactions between peptides and lipid membranes are dynamic and complex. frontiersin.org Both the peptide and the lipid components can change their conformation and organization. frontiersin.org Biophysical techniques are essential to probe these interactions and understand how peptides insert into and disrupt the membrane.

Q & A

Q. What experimental protocols are recommended for isolating Brevinin-2-RA13 from amphibian skin secretions?

Isolation typically involves homogenizing skin tissue, followed by solvent extraction (e.g., methanol/water mixtures) and purification via reverse-phase HPLC. Mass spectrometry (MALDI-TOF or ESI-MS) is critical for confirming molecular weight and purity . emphasizes the need for rigorous sample preparation and validation of extraction efficiency using standardized controls.

Q. How can researchers validate the structural identity of synthesized Brevinin-2-RA13?

Structural validation requires a combination of techniques:

  • Amino acid analysis via Edman degradation or LC-MS/MS for sequence confirmation.
  • Circular dichroism (CD) to assess secondary structure (e.g., α-helical content) in membrane-mimetic environments.
  • Nuclear magnetic resonance (NMR) for resolving tertiary structure in solution . mandates reporting deviations from published spectral data and providing elemental analysis for synthetic batches.

Q. What in vitro assays are suitable for initial antimicrobial activity screening of Brevinin-2-RA13?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include hemolysis assays on mammalian erythrocytes to evaluate selectivity indices. highlights the need for replicate experiments and statistical analysis to account for batch-to-batch variability .

Q. How should researchers address discrepancies in reported MIC values across studies?

Discrepancies may arise from differences in bacterial strains, growth media, or peptide purity. Standardize protocols using reference strains (e.g., ATCC) and include positive controls (e.g., polymyxin B). recommends transparent reporting of experimental conditions and statistical power calculations to enhance reproducibility .

Advanced Research Questions

Q. What strategies can optimize Brevinin-2-RA13’s therapeutic index while minimizing cytotoxicity?

Employ structure-activity relationship (SAR) studies:

  • Alanine scanning to identify critical residues for antimicrobial activity.
  • Lipid bilayer modeling to assess membrane disruption mechanisms.
  • Peptide PEGylation or D-amino acid substitution to enhance stability and reduce hemolysis . stresses iterative hypothesis testing and collaboration with computational chemists for rational design.

Q. How can researchers resolve conflicting data on Brevinin-2-RA13’s efficacy in biofilm eradication?

Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability post-treatment. Combine with transcriptomic analysis (RNA-seq) to identify peptide-induced stress pathways. advocates for multi-modal assays to address biofilm heterogeneity and microenvironmental resistance .

Q. What in vivo models are appropriate for evaluating Brevinin-2-RA13’s efficacy and safety?

  • Murine wound infection models for topical applications.
  • Galleria mellonella larvae for acute toxicity screening. Ensure compliance with ethical guidelines (e.g., NIH animal use protocols) and include pharmacokinetic profiling to assess bioavailability . requires detailed descriptions of animal husbandry and randomization procedures.

Q. How can proteolytic degradation of Brevinin-2-RA13 be mitigated in physiological environments?

Test peptide stability in human serum via HPLC-MS over 24-hour incubations. Modify protease-prone regions using non-natural amino acids (e.g., β-amino acids) or cyclization. mandates reporting degradation kinetics and half-life calculations .

Q. What computational tools are effective for predicting Brevinin-2-RA13’s interaction with host membranes?

Use molecular dynamics simulations (e.g., GROMACS) to model peptide-lipid interactions. Pair with free-energy perturbation (FEP) calculations to quantify binding affinities. highlights the importance of validating simulations with experimental data (e.g., surface plasmon resonance) .

Q. How should researchers design studies to evaluate Brevinin-2-RA13’s immunomodulatory effects?

Perform cytokine profiling (ELISA or multiplex assays) in macrophage or dendritic cell cultures. Combine with flow cytometry to assess immune cell activation markers (e.g., CD80/86). emphasizes dose-response experiments and inclusion of endotoxin-free controls .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare published efficacy data, accounting for variables like peptide synthesis methods and assay conditions .
  • Ethical and Reporting Standards : Adhere to ARRIVE guidelines for in vivo studies and BRIDGE criteria for collaborative research design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.